1,3-Dimethyl-1-nitrosothiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

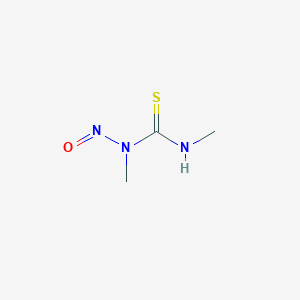

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-nitrosothiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3OS/c1-4-3(8)6(2)5-7/h1-2H3,(H,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCMUVKUUCOJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392476 | |

| Record name | 1,3-dimethyl-1-nitrosothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79645-01-5 | |

| Record name | NSC44575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1-nitrosothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of N Nitrosothiourea Chemical Class

N-Nitrosothioureas are a class of organic compounds characterized by the presence of a nitroso group (–N=O) attached to a nitrogen atom of a thiourea (B124793) backbone. wikipedia.org Thiourea itself is a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom. The general structure of an N-nitrosothiourea involves a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, with at least one nitrogen atom bearing a nitroso substituent.

These compounds are a subset of the larger family of N-nitroso compounds, which are known for their biological activity. nih.govepa.gov The presence of both the thiourea and the nitroso functional groups imparts unique chemical reactivity to the N-nitrosothiourea class. Many compounds within this class have been investigated in various research contexts, including studies on their chemical decomposition and mutagenicity. oup.comdntb.gov.ua For instance, N-nitroso-N-methylurea (NMU) is a well-known potent carcinogen studied in experimental models. epa.govnih.govplos.org

Significance in Contemporary Organic Chemistry

N-nitrosothioureas themselves can serve as precursors in various chemical transformations. For example, they have been utilized in the synthesis of substituted thioureas through the substitution of the nitroso group with alkylamines. acs.org Furthermore, the study of their formation and decomposition provides valuable insights into reaction mechanisms, such as internal nitroso group transfer. researchgate.net The chemistry of nitrosation and the behavior of the resulting nitroso compounds are crucial areas of study in organic synthesis and mechanistic chemistry. openaccessjournals.com The broader class of nitrogen-containing heterocycles, to which the precursors of these compounds belong, are vital scaffolds in drug design and material science. openmedicinalchemistryjournal.com

Foundational Principles of Nitrosation Chemistry Relevant to Thioureas

The formation of N-nitrosothioureas, including 1,3-Dimethyl-1-nitrosothiourea, is governed by the principles of nitrosation chemistry. Nitrosation is the process of converting an organic compound into a nitroso derivative, typically using a nitrosating agent like nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org

The nitrosation of N,N'-dialkylthioureas, such as N,N'-dimethylthiourea (the precursor to this compound), is a well-studied process. researchgate.netrsc.org Research has shown that the reaction does not proceed via a direct N-nitrosation. Instead, it involves a multi-step mechanism:

Initial S-Nitrosation : The reaction begins with a rapid and reversible electrophilic attack of the nitrosating agent on the sulfur atom of the thiourea (B124793). researchgate.netrsc.orgrsc.org This forms an S-nitroso intermediate (a thionitrosyl compound), which is often colored. rsc.org

S-to-N Nitroso Group Transfer : The S-nitroso compound is a key precursor. researchgate.netrsc.org Following its formation, a slower, rate-determining intramolecular transfer of the nitroso group from the sulfur atom to one of the nitrogen atoms occurs. rsc.orgrsc.orgmurdoch.edu.au This rearrangement step leads to the final, more stable N-nitrosothiourea product. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79645-01-5 |

| Molecular Formula | C₃H₇N₃OS |

| Molecular Weight | 133.17 g/mol |

| Melting Point | 46-47°C |

| Boiling Point | 154.8°C at 760 mmHg |

| Flash Point | 47.4°C |

| Density | 1.26 g/cm³ |

| LogP | 0.49480 |

| PSA (Polar Surface Area) | 76.79 Ų |

| Source: oup.comguidechem.com |

An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape of both established and advanced chemical strategies. The synthesis of N-nitrosothioureas, a class to which this compound belongs, is a focal point of organic chemistry, with ongoing research aimed at enhancing yield, selectivity, and purity.

Kinetic Investigations of 1,3 Dimethyl 1 Nitrosothiourea Reactions

Methodologies for Reaction Rate Determination

The determination of reaction rates is fundamental to understanding chemical kinetics. ebsco.commt.com Rates are typically measured by monitoring the change in concentration of a reactant or product over time. lkouniv.ac.inchemicals.co.uk For reactions involving nitrosothioureas, one of the most common analytical methods is ultraviolet-visible (UV-Vis) spectrophotometry. ebsco.commt.com This technique is effective because the N-nitroso group has a characteristic UV absorption band, and its disappearance can be tracked to measure the rate of denitrosation.

The general process involves mixing the reactants and periodically measuring the absorbance of the solution at a specific wavelength corresponding to the reactant or product. ebsco.com The rate of reaction can be calculated from the slope of the concentration versus time plot. mt.com For very fast reactions, stopped-flow spectrophotometry is employed, which allows for the rapid mixing of reagents and measurement of kinetic data within milliseconds. researchgate.net

In a typical kinetic study of 1,3-Dimethyl-1-nitrosothiourea denitrosation, the disappearance of the starting material is monitored over time under controlled conditions such as pH and temperature. oup.com By analyzing these changes, a rate law, which is a mathematical expression describing the relationship between reaction rate and the concentration of reactants, can be determined. mt.com The order of the reaction with respect to each reactant provides information about the number of molecules participating in the rate-determining step. ebsco.com

Activation Energy Profiling of Reaction Pathways

Activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It can be determined by measuring reaction rate constants at different temperatures and applying the Arrhenius equation. Understanding the activation energy helps in creating a reaction energy profile, which maps the energy changes as reactants are converted into products through a transition state. libretexts.org

For S-nitrosothioureas, theoretical calculations and experimental data have been used to determine activation energies for decomposition pathways. For example, in related S-nitrosothiol species, the homolytic splitting of the S–N bond has been found to have activation energies ranging from 70.9 to 118 kJ/mol. researchgate.net In the decomposition of aqueous nitrous acid, a related process in nitrosation chemistry, an activation energy of 107 kJ/mol has been established. researchgate.net This high activation energy was attributed largely to the endothermic nature of the initial equilibrium step. researchgate.net

Table 1: Activation Energies for Related Decomposition Reactions

| Reaction/Process | Activation Energy (Ea) | Notes |

| Homolytic S-N bond splitting (S-Nitrosothiols) | 70.9 - 118 kJ/mol | Represents the energy required to break the S-N bond. researchgate.net |

| Aqueous Nitrous Acid Decomposition | 107 kJ/mol | The rate law is based on the hydrolysis of NO₂. researchgate.net |

| Thermal Decomposition of Microalgae (Cellulose) | 281.08 - 295.25 kJ/mol | For comparison, represents a complex multi-reaction process. aidic.it |

This table presents activation energies for processes related to nitrosothiourea chemistry to provide context for the energy barriers involved.

Kinetic Isotope Effects in Denitrosation Processes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The most common KIE studied in organic reactions is the deuterium (B1214612) isotope effect (kH/kD), where a hydrogen atom is replaced by deuterium. core.ac.uk A "primary" KIE (where kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. core.ac.uk

In the study of the acid-catalyzed denitrosation of 3-alkyl-1-methyl-1-nitrosothioureas, which includes compounds structurally similar to this compound, the solvent deuterium isotope effect was investigated. For the compound 3-isopropyl-1-methyl-1-nitrosothiourea, the kinetic isotope effect kH/kD was found to be 1.25. oup.comoup.com This value, being greater than 1, suggests that the proton transfer from the solvent to the nitrosothiourea is part of the rate-determining step. oup.comoup.com This finding is consistent with a mechanism where protonation of the substrate is a slow step that precedes the cleavage of the N-NO bond. researchgate.net

Table 2: Deuterium Isotope Effect in the Denitrosation of a Related Nitrosothiourea

| Compound | Kinetic Isotope Effect (kH/kD) | Implication |

| 3-isopropyl-1-methyl-1-nitrosothiourea | 1.25 | Indicates proton transfer is involved in the rate-determining step. oup.comoup.com |

This table highlights the use of KIE to probe the mechanism of nitrosothiourea denitrosation.

Influence of Substituent Electronic and Steric Effects on Reactivity

The rate of denitrosation in N-nitrosothioureas is significantly influenced by the electronic and steric properties of the substituents attached to the thiourea (B124793) framework. oup.comoup.com Electronic effects relate to how substituents donate or withdraw electron density, while steric effects relate to the physical bulk of the groups. nih.gov

Studies on a series of 3-alkyl-1-methyl-1-nitrosothioureas revealed that the electronic effect of the substituent at the N₃ position is the most significant factor affecting the rate of denitrosation at pH 4.6. oup.com A linear relationship was observed when plotting the logarithm of the relative reaction rates against the Taft σ* substituent constants, which quantify the electronic effect of alkyl groups. This analysis yielded a reaction constant (ρ) of -0.98. oup.com The negative value of ρ indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state. oup.comoup.com

Conversely, increasing the steric bulk of the N₃ substituent generally decreases the rate of decomposition. oup.com This suggests that the transition state is sensitive to steric hindrance. For instance, the decomposition rate constants for a series of 3-alkyl-1-methyl-1-nitrosothioureas decrease as the alkyl group becomes more sterically demanding. oup.com

Table 3: Relative Rate Constants for Denitrosation of 3-Alkyl-1-methyl-1-nitrosothioureas

| N₃-Substituent (R) | Relative Rate Constant (kR/kMe) | Taft σ* Constant |

| CH₃ | 1.00 | 0 |

| C₂H₅ | 0.69 | -0.100 |

| (CH₃)₂CH | 0.38 | -0.190 |

| C₂H₅(CH₃)CH | 0.32 | -0.210 |

| (CH₃)₃C | 0.16 | -0.300 |

Data from a study on the denitrosation of RNHCSN(NO)CH₃ at pH 4.6 and 37.0 °C, showing the influence of electronic effects. oup.com

Rate-Limiting Steps in Nitrosation and Denitrosation Phenomena

Nitrosation: The nitrosation of thioureas generally occurs by reaction with a nitrosating agent, such as nitrous acid (HNO₂) or species derived from it like the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), or a nitrosyl halide (XNO). rsc.org In the presence of halide ions or thiourea itself acting as a catalyst, the reaction often proceeds through the rapid formation of an adduct (e.g., nitrosyl thiocyanate (B1210189) or nitrosyl halide). researchgate.netrsc.org This is followed by the rate-limiting attack of this adduct on the free base form of the thiourea. rsc.org

Denitrosation: The decomposition of N-nitrosothioureas, particularly under acidic conditions (e.g., pH < 6.5), is generally an acid-catalyzed process. oup.com Kinetic evidence, including the solvent isotope effect, suggests that the rate-determining step in the denitrosation of compounds like this compound is the slow proton transfer to the substrate. oup.comoup.comresearchgate.net Following this rate-limiting protonation, the molecule undergoes rapid cleavage of the N-N bond, leading to the release of the nitroso group and formation of the corresponding urea (B33335). oup.comnih.gov The electronic effects of substituents support a mechanism where a positive charge builds up in the transition state of this slow step. oup.com

Theoretical and Computational Studies of 1,3 Dimethyl 1 Nitrosothiourea

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. For 1,3-Dimethyl-1-nitrosothiourea, such calculations could elucidate the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the nature of the chemical bonds within the molecule.

Although specific data for this compound is not available, studies on related N-nitrosoureas have utilized semi-empirical methods like MINDO/3 to investigate their biodegradation mechanisms. nih.gov These studies have explored reaction pathways and confirmed the nature of these compounds as SN1 reagents based on calculated reaction enthalpies. nih.gov For thiourea (B124793) derivatives, density functional theory (DFT) calculations have been employed to understand their electronic properties and reactivity. The insights from these related studies suggest that QM calculations for this compound would be invaluable for understanding its chemical behavior.

Table 1: Potential Quantum Mechanical Descriptors for this compound

| Descriptor | Potential Information Gained |

| HOMO-LUMO Gap | Insight into chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack. |

| Dipole Moment | Information about the overall polarity of the molecule. |

| Bond Orders | Strength and nature of the chemical bonds within the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualization of electron density, highlighting electron-rich and electron-poor regions. |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics simulations offer a powerful tool to explore the conformational landscape of a molecule and its interactions with its environment over time. For a flexible molecule like this compound, MD simulations could reveal the preferred three-dimensional structures, the dynamics of bond rotations, and the influence of solvent on its conformation.

While no specific MD studies on this compound were found, the methodology has been applied to understand the conformational dynamics of other small molecules. These simulations can provide information on rotational barriers and the relative populations of different conformers, which can be crucial for understanding its biological activity and reactivity.

Mechanistic Insights Derived from Computational Chemistry

Computational chemistry is instrumental in elucidating complex reaction mechanisms. For this compound, this could involve studying its decomposition pathways, which are of particular interest for N-nitroso compounds due to their potential biological activity. Theoretical studies on the decomposition of S-nitrosothiourea have shown that the process can proceed via different pathways depending on the conditions, leading to the formation of nitric oxide (NO) or molecular nitrogen. newcastle.edu.au

Computational investigations into the ozonation of N-nitrosodimethylamine precursors have detailed reaction mechanisms involving hydrogen abstraction and subsequent oxidation. nih.gov Similar computational approaches could be applied to this compound to understand its degradation and metabolic pathways.

Prediction of Reaction Intermediates and Transition State Geometries

A key strength of computational chemistry is its ability to identify and characterize transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. For the reactions of this compound, computational methods could predict the geometries and energies of these fleeting structures.

Theoretical studies on the decomposition of related compounds have successfully characterized transition states and intermediates, providing a more complete picture of the reaction energy profile. newcastle.edu.au This information is critical for understanding the kinetics and thermodynamics of the reactions involving this compound.

Structure-Reactivity Relationship Modeling via In-Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) models are in-silico tools used to correlate the chemical structure of a compound with its biological activity or other properties. For a class of compounds like nitrosothioureas, QSAR studies can help in predicting the activity of new derivatives and in understanding the structural features that are important for their effects.

While a specific QSAR model for this compound is not available, studies on N-nitrosoureas have revealed the importance of the nitroso group and the N3-C7 fragment in their decomposition process and have highlighted the role of lipophilicity in their mechanism of action. nih.gov Such approaches could be extended to a series of nitrosothiourea compounds, including this compound, to develop predictive models for their biological activities.

Environmental Transformation Mechanisms of 1,3 Dimethyl 1 Nitrosothiourea

Abiotic Degradation Pathways

Information on the non-biological degradation of 1,3-Dimethyl-1-nitrosothiourea is not available. Abiotic degradation typically includes processes like hydrolysis and photodegradation.

Hydrolysis Processes

No specific studies on the hydrolysis of this compound were found. For related compounds, such as halogenated nitrosoureas, hydrolysis kinetics are influenced by pH, with both spontaneous water-catalyzed and hydroxide-ion-catalyzed reactions occurring. nih.gov For instance, the basic hydrolysis of 1,3-dimethyl-1-nitrosourea (a related nitrosourea, but not a thiourea) has been shown to proceed via proton abstraction, leading to the decomposition of the resulting anion. rsc.org However, without direct experimental data for this compound, its hydrolysis rate and the resulting products remain unknown.

Photodegradation Mechanisms

There is no specific information available on the photodegradation of this compound. Research on other thiourea (B124793) derivatives indicates that they can undergo photochemical degradation. For example, UV photolysis of thiourea and its N-methylated derivatives in cryogenic matrices leads to a variety of degradation products, suggesting that similar compounds are susceptible to light-induced transformation. mtak.hursc.org The specific mechanisms, quantum yields, and resulting photoproducts for this compound have not been documented.

Biotic/Microbial Degradation Pathways

The role of microorganisms in the breakdown of this compound has not been characterized in the scientific literature. Biodegradation is a significant pathway for the removal of many organic pollutants from the environment. researchgate.net

Aerobic Microbial Transformation

No studies have been identified that investigate the aerobic microbial transformation of this compound. In general, the aerobic biodegradation of some N-nitrosamines, like N-nitrosodimethylamine (NDMA), has been observed and can lead to their removal from contaminated environments. nih.govnih.gov However, the specific microorganisms, enzymes, and metabolic pathways involved in the potential aerobic degradation of this compound are unknown.

Anaerobic Microbial Transformation

There is a lack of information regarding the anaerobic microbial transformation of this compound. Anaerobic biodegradation is a crucial process for the breakdown of organic compounds in oxygen-depleted environments. While the degradation of some N-nitroso compounds can occur under anaerobic conditions, the specifics for this compound have not been studied.

Characterization of Environmental Degradation Products

Due to the absence of studies on the degradation pathways of this compound, there is no information available to characterize its environmental degradation products. Identifying these products is crucial for a complete environmental risk assessment, as they may be more or less toxic than the parent compound.

Advanced Analytical Methodologies for 1,3 Dimethyl 1 Nitrosothiourea Research

Spectrophotometric Techniques for Kinetic Monitoring

Spectrophotometry is a valuable tool for monitoring the kinetics of chemical reactions, including the formation of N-nitroso compounds. The nitrosation of ureas and thioureas can be followed in real-time by observing changes in the ultraviolet (UV) absorbance of the reaction mixture. The product, 1,3-Dimethyl-1-nitrosothiourea, possesses a chromophore that absorbs light at a characteristic wavelength, distinguishing it from the precursor, 1,3-dimethylthiourea.

Research on the nitrosation of similar compounds, such as dimethylurea, demonstrates that the resulting N-nitroso product exhibits a significant molar extinction coefficient, allowing for its detection at very low concentrations (around 1 x 10⁻⁴ M) researchgate.net. By monitoring the increase in absorbance at this specific wavelength over time, researchers can determine reaction rates, reaction orders, and rate constants under various conditions, such as different pH levels or temperatures researchgate.net. This approach is fundamental in deducing the theoretical rate equation from a proposed reaction mechanism researchgate.net. Studies on the nitrosation of 1,3-dialkylureas have successfully used this technique to investigate the influence of alkyl groups on reactivity and to validate proposed reaction mechanisms involving proton transfer as a rate-limiting step researchgate.net.

Table 1: Spectrophotometric Data for Kinetic Analysis of a Related Compound This table presents data for a similar nitrosation reaction to illustrate the principle.

| Compound Class | Product | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

|---|

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of this compound, GC/MS offers high sensitivity and specificity. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. Key fragmentation pathways for N-nitrosoureas often involve the characteristic loss of the nitroso group (NO•, 30 Da) and cleavage of the N-N bond. In studies of other nitrosoureas, GC-MS has been instrumental in analyzing decomposition products to understand reaction mechanisms nih.gov. The technique's high resolution and sensitivity also enable the quantification of trace amounts of N-nitroso compounds in various matrices mdpi.comnih.gov. For reliable identification, the analysis often involves monitoring specific ions that are characteristic of the target analyte mdpi.com.

Table 2: Predicted GC/MS Fragmentation Data for this compound This table is based on typical fragmentation patterns of N-nitroso compounds.

| Molecular Ion (M+) | Predicted Key Fragments (m/z) | Description of Fragment Loss |

|---|---|---|

| 133.17 | 103 | Loss of NO |

| 75 | Cleavage of N-N bond, loss of N(NO)CH₃ | |

| 58 | Fragment corresponding to [CH₃NCS]+ |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

For compounds that are thermally labile or not sufficiently volatile for GC/MS, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the preferred method. This technique is particularly suited for analyzing this compound in complex biological or environmental samples. HPLC first separates the components of the mixture in the liquid phase. The eluent from the HPLC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation of the parent molecule.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In MS/MS, a specific parent ion corresponding to the mass of this compound is selected, fragmented, and then a specific daughter ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), effectively filters out background noise, allowing for accurate measurement at very low concentrations. This approach has been successfully employed to identify products from reactions involving other nitroso-containing molecules in complex peptide mixtures nih.gov.

Table 3: Hypothetical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | Generation of protonated molecular ions |

| Parent Ion (Q1) | m/z 134.2 [M+H]⁺ | Selection of the target compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The precursor, 1,3-dimethylthiourea, is a symmetrical molecule, and its ¹H NMR spectrum shows a single signal for the two equivalent methyl groups chemicalbook.com. Upon nitrosation at the N-1 position, this symmetry is broken. Consequently, the ¹H NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent methyl groups (one attached to the nitrosated nitrogen and one to the other nitrogen). The methyl group adjacent to the electron-withdrawing nitroso group would likely appear at a lower field (higher ppm value). Advanced 2D NMR techniques, such as COSY and HMBC, can be used to confirm connectivities and provide unambiguous assignment of all signals .

Table 4: Comparison of ¹H NMR Chemical Shifts (δ) for Precursor and Predicted Product Solvent: CDCl₃. Data for the precursor is from existing literature; data for the product is predicted based on structural changes.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1,3-Dimethylthiourea | -CH₃ (both) | 3.02 chemicalbook.com | Doublet |

| -NH- (both) | 6.50 chemicalbook.com | Broad Singlet | |

| This compound | -N(NO)CH₃ | ~3.5-3.8 (Predicted) | Singlet |

| -NHCH₃ | ~3.1-3.3 (Predicted) | Doublet |

Application of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through chemical reactions, providing definitive insights into reaction mechanisms. In the study of this compound, stable isotopes such as deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

For instance, synthesizing the compound using ¹⁵N-labeled sodium nitrite (B80452) would place the heavy isotope in the nitroso group. By tracking the ¹⁵N label in the products of a decomposition reaction using mass spectrometry or ¹⁵N NMR, researchers can determine the ultimate fate of the nitroso group. Similarly, using deuterium-labeled methyl groups (CD₃) can help clarify rearrangement and cleavage processes. A study on the decomposition of deuterated 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) successfully used this approach, analyzing the deuterium distribution in the products by GC-MS to elucidate the nature of the reactive intermediates involved nih.gov. This methodology allows for the confirmation or rejection of proposed mechanistic pathways with a high degree of certainty.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dimethyl-1-nitrosothiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of methylamine derivatives with nitroso-isothiocyanate precursors. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (20–40°C), and stoichiometric ratios of reactants. For example, anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions like oxidation . Monitoring via thin-layer chromatography (TLC) or in situ FTIR can track nitroso group formation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : In DMSO-d₆, expect signals at δ 3.1–3.3 ppm (N–CH₃ groups) and δ 8.7 ppm (NH proton, if present). Absence of extraneous peaks indicates purity .

- Mass Spectrometry : The molecular ion peak at m/z 133.03 (C₃H₇N₃OS⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of NO or SCH₃ groups) validate structure .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 27.06%, N: 31.55%) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at –20°C in amber vials under argon to prevent photolytic/thermal degradation. Regularly assess purity via HPLC (C18 column, methanol/water mobile phase) to detect nitroso-amine byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition pathways of this compound, and how can they be experimentally validated?

- Methodological Answer : Decomposition likely proceeds via denitrosation (release of NO) or hydrolysis. Use LC-MS to identify intermediates like thioureas or methylamines. Isotopic labeling (¹⁵N-nitrosyl) coupled with NMR can track nitrogen migration. Kinetic studies under controlled pH/temperature quantify rate constants .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) model the electron density of the nitroso group, predicting sites for electrophilic/nucleophilic attacks. Compare computed IR spectra with experimental data to validate models. Solvent effects can be simulated using polarizable continuum models (PCM) .

Q. How should researchers address contradictory literature data on the compound’s stability or reactivity?

- Methodological Answer : Conduct reproducibility studies with strict control of variables (humidity, oxygen levels, light exposure). Cross-validate findings using multiple techniques (e.g., TGA vs. DSC for thermal stability). Meta-analyses of published datasets, accounting for methodological differences (e.g., solvent purity, instrumentation), can resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.